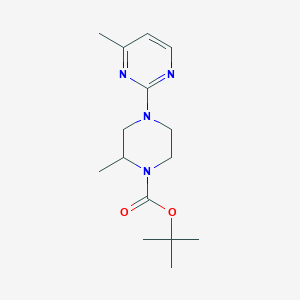

2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Descripción

2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate protecting group, a methyl substituent at position 2 of the piperazine ring, and a 4-methyl-pyrimidin-2-yl moiety at position 4 . This compound is part of a broader class of tert-butyl-protected piperazine-carboxylates, widely used as intermediates in medicinal chemistry for their stability and synthetic versatility. Its structural attributes, including the electron-rich pyrimidine ring and steric bulk from the tert-butyl group, make it valuable in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition elements.

Propiedades

IUPAC Name |

tert-butyl 2-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11-6-7-16-13(17-11)18-8-9-19(12(2)10-18)14(20)21-15(3,4)5/h6-7,12H,8-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKSXHOMPGFFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121845 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-(4-methyl-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-12-4 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-(4-methyl-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-(4-methyl-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced by reacting the piperazine derivative with 2-chloro-4-methylpyrimidine in the presence of a base, such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

CXCR3 Receptor Modulation

One of the most notable applications of this compound is its role as a modulator of the CXCR3 receptor, which is involved in inflammatory responses and immune system regulation. Research indicates that derivatives of piperazine, including the tert-butyl ester, can influence the activity of chemokine receptors, thus offering therapeutic potential in treating autoimmune diseases and inflammatory conditions .

Antidepressant Activity

Studies have shown that piperazine derivatives exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants suggests potential efficacy in mood disorder treatments. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is hypothesized to be a mechanism behind its effects .

Neuropharmacology Studies

The compound's ability to interact with various neurotransmitter receptors makes it a candidate for neuropharmacological studies aimed at understanding brain function and developing new treatments for neurological disorders such as anxiety and depression .

Drug Development

As a synthetic intermediate, 2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester can be utilized in the development of new pharmaceutical agents targeting specific pathways in diseases such as cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance potency and selectivity for specific biological targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Implications

Electronic Effects

- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in 50c and SC-22213) .

- Electron-Donating Groups (e.g., -CH₃, -NH₂) : Enhance ring electron density, stabilizing charge-transfer complexes (e.g., in the target compound and SC-22215) .

Steric and Solubility Profiles

- tert-Butyl Group: Consistently improves solubility in organic solvents (e.g., dichloromethane, ethanol) across all analogs, aiding purification .

- Methyl vs. Bulkier Substituents : The 2-methyl group on the piperazine ring in the target compound reduces steric hindrance compared to analogs with benzyl or bipyridinyl groups (e.g., CAS 1201674-82-9) .

Actividad Biológica

2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1261235-12-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. The predicted boiling point is approximately 427.2 °C, and it has a density of 1.113 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.38 g/mol |

| Boiling Point | 427.2 °C |

| Density | 1.113 g/cm³ |

| pKa | 5.37 |

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperazine ring can enhance activity against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) suggests that the presence of specific substituents can lead to improved efficacy.

Cytotoxicity Studies

Cytotoxicity assessments against HepG2 cells revealed varying degrees of activity for related compounds. Notably, some derivatives displayed low cytotoxicity with an IC20 > 40 µM, indicating a favorable therapeutic window . This suggests that while the compound may exert biological effects, it can maintain a level of safety in cellular environments.

Case Studies

- Anticonvulsant Activity : A study involving thiazole-bearing molecules demonstrated that structural modifications similar to those found in piperazine derivatives could enhance anticonvulsant properties. The SAR analysis highlighted that specific functional groups significantly influenced biological activity .

- Antitubercular Activity : In a recent investigation into novel chemical entities targeting Mycobacterium tuberculosis, compounds with structural similarities to the target compound were tested for their effectiveness against resistant strains. The findings indicated that certain modifications led to improved activity profiles .

Safety and Toxicology

The compound's safety profile includes risk and safety statements indicating potential hazards such as irritation (GHS07). Precautionary measures recommend avoiding inhalation and contact with skin and eyes .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4-(4-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between tert-butyl piperazine derivatives and halogenated pyrimidines. A representative procedure involves reacting 4-methyl-tert-butyl piperazine-1-carboxylate with 2,4-dichloropyrimidine in toluene at 110°C overnight, yielding 62% after silica gel chromatography . Alternative routes use copper-catalyzed cross-coupling (e.g., with 4-methyl-1H-pyrazole) in polar solvents like 1-methylpyrrolidin-2-one at 140°C, though impurities may require additional purification . Key reagents include potassium phosphate as a base and tert-butyl groups to protect the piperazine nitrogen during functionalization.

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., tert-butyl singlet at δ 1.49 ppm, pyrimidine protons at δ 6.53–8.16 ppm) and LCMS (observed [M+H]+ at m/z 264.32) . Purity is assessed via HPLC with UV detection, while FT-IR verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate). For crystalline derivatives, X-ray diffraction provides absolute configuration, as demonstrated for analogs with monoclinic crystal systems (e.g., a = 6.1925 Å, β = 93.5°) .

Q. What are the recommended storage conditions and safety precautions when handling this compound in laboratory settings?

- Methodological Answer : Store sealed in dry conditions at room temperature to prevent hydrolysis of the tert-butyl ester . Safety data sheets indicate H302 (harmful if swallowed); use PPE (gloves, goggles) and avoid inhalation. In case of contact, rinse eyes with water for several minutes and remove contaminated clothing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Suzuki-Miyaura coupling step in the synthesis of this compound?

- Methodological Answer : Optimize ligand selection (e.g., (1R,2R)-dimethylcyclohexane-1,2-diamine) and solvent polarity to enhance catalytic activity. For example, using 1-methylpyrrolidin-2-one at 140°C improves aryl amination yields compared to toluene . Monitor reaction progress via TLC or inline LCMS to terminate reactions at peak product formation. Post-reaction, employ gradient silica chromatography (ethyl acetate/hexane) to separate unreacted pyrimidine precursors .

Q. How should researchers address discrepancies in reported synthetic yields or byproduct formation when replicating literature procedures?

- Methodological Answer : Contradictions in yields (e.g., 62% vs. 80% for bromo derivatives ) often arise from variations in stoichiometry, solvent purity, or heating uniformity. Use design of experiments (DoE) to test critical parameters (temperature, catalyst loading). For byproducts like deprotected piperazines, introduce scavengers (e.g., molecular sieves) or adjust workup pH to precipitate impurities. Confirm reproducibility via HPLC-MS and compare with literature NMR shifts for diagnostic peaks .

Q. What strategies are effective for modifying the pyrimidine ring system while maintaining the integrity of the piperazine-tert-butyl ester core structure?

- Methodological Answer : Introduce substituents via palladium-catalyzed cross-coupling (e.g., bromo → amino or aryl groups) or electrophilic substitution on the pyrimidine ring. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for Suzuki reactions . Protect reactive sites with Boc groups during modifications, and use mild deprotection (e.g., HCl/dioxane) to retain the piperazine core . Computational modeling (DFT) can predict steric/electronic effects of substituents on binding affinity in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.